molecular formula C24H31N3O B3845775 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole

9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole

Cat. No. B3845775
M. Wt: 377.5 g/mol
InChI Key: FLMSCWWEWBLSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole, also known as JNJ-67953964, is a novel selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential use in treating sleep disorders, addiction, and obesity.

Mechanism of Action

9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are located in the hypothalamus and are involved in the regulation of wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole reduces wakefulness, drug-seeking behavior, and food intake.
Biochemical and Physiological Effects:
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce wakefulness and increase sleep time in animal models. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce drug-seeking behavior and food intake in animal models. 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole does not appear to have any significant effects on heart rate, blood pressure, or body temperature.

Advantages and Limitations for Lab Experiments

9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of the orexin-1 receptor in sleep, addiction, and obesity. However, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is not currently available commercially, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole. One area of interest is the use of 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole in treating sleep disorders, addiction, and obesity in humans. Another area of interest is the development of more selective orexin-1 receptor antagonists with improved pharmacokinetics and pharmacodynamics. Finally, the role of the orexin-1 receptor in other physiological processes, such as stress and anxiety, may also be an area of future research.

Scientific Research Applications

9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been studied for its potential use in treating sleep disorders, addiction, and obesity. Orexin-1 receptor antagonists have been shown to reduce wakefulness and increase sleep time in animal models. 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce food intake and body weight in animal models of obesity.

properties

IUPAC Name

4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-2-27-23-8-4-3-7-21(23)22-16-19(9-10-24(22)27)17-25-11-5-6-20(18-25)26-12-14-28-15-13-26/h3-4,7-10,16,20H,2,5-6,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMSCWWEWBLSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC(C3)N4CCOCC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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